molecular formula C12H17NO B13211967 [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol

[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13211967
M. Wt: 191.27 g/mol
InChI Key: RPGAWXKVKUKLFW-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These can include the use of microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields. The process may also involve the use of continuous flow reactors to ensure consistent production quality and quantity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nitration of the aromatic ring can introduce nitro groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The 4-methylphenyl group can enhance binding affinity through π-π interactions with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Prolinol: A hydroxylated derivative of pyrrolidine with applications in asymmetric synthesis.

    Pyrrolidine-2-one: A lactam derivative with diverse biological activities.

Uniqueness

[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol is unique due to the presence of both the pyrrolidine ring and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[3-(4-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(9-14)6-7-13-8-12/h2-5,13-14H,6-9H2,1H3

InChI Key

RPGAWXKVKUKLFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNC2)CO

Origin of Product

United States

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